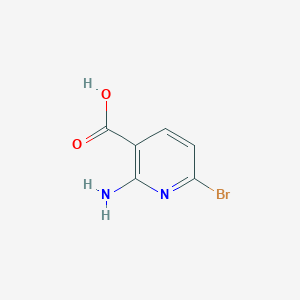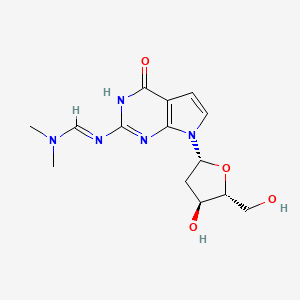
N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered attention for its potential applications in biomedicine. This compound is structurally similar to guanosine but features modifications that enhance its bioactivity and stability, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Dimethylaminomethylidene Introduction: The protected nucleoside is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted nucleosides with new functional groups attached to the amino group.
Scientific Research Applications
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The compound targets specific enzymes involved in nucleic acid synthesis and repair, disrupting their function and leading to the inhibition of viral replication or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Aminopurine: A fluorescent analog of adenine used in studying DNA-protein interactions.
2’-Deoxypseudouridine: A modified nucleoside that forms stable triplets with adenine.
6-Thioguanine: An analog of guanine used in cancer treatment.
Uniqueness
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is unique due to its specific modifications that enhance its stability and bioactivity. Unlike other nucleoside analogs, it offers a balance of chemical reactivity and biological efficacy, making it a versatile tool in various research applications.
Properties
IUPAC Name |
N'-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-18(2)7-15-14-16-12-8(13(22)17-14)3-4-19(12)11-5-9(21)10(6-20)23-11/h3-4,7,9-11,20-21H,5-6H2,1-2H3,(H,16,17,22)/b15-7+/t9-,10+,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYRXAFQQWRNH-VXWYWSEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)CO)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)
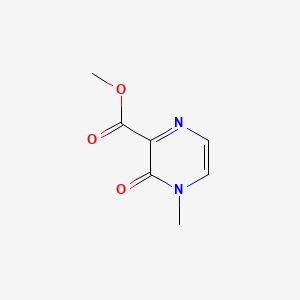
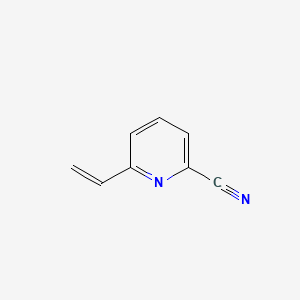
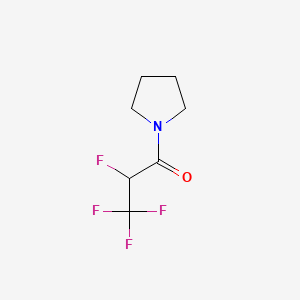

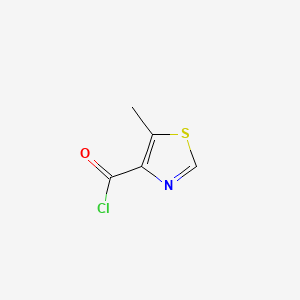
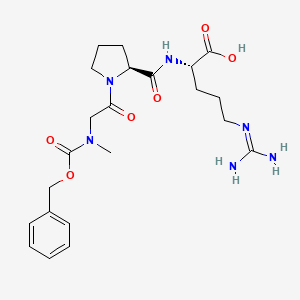
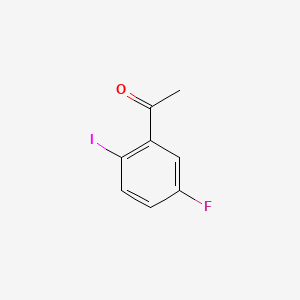
![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)
